10-Fold Vapor Pressure Advantage Over ErCp3 at a Lower Temperature Enables Efficient Precursor Delivery
The volatility of a CVD/ALD precursor is a primary selection criterion. Tris[N,N-bis(trimethylsilyl)amide]erbium(III) exhibits a vapor pressure of 0.1 Torr at 120°C, which is superior to the frequently studied alternative, erbium tris(cyclopentadienyl) (ErCp3). Under comparable conditions, ErCp3 reaches a vapor pressure of only 0.01 Torr at a significantly higher temperature of 200°C [1]. This represents a 10-fold increase in volatility at a temperature that is 80°C lower.
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 0.1 Torr at 120°C |
| Comparator Or Baseline | ErCp3: 0.01 Torr at 200°C |
| Quantified Difference | 10-fold higher vapor pressure at an 80°C lower temperature |
| Conditions | Static vapor pressure measurement conditions as reported by the MOCVD Precursor Encyclopedia |
Why This Matters
Higher volatility at a lower source temperature reduces the risk of premature precursor decomposition during vaporization, simplifies precise and stable mass transport, and minimizes particulate contamination, which is critical for achieving high-quality, defect-free epitaxial films.
- [1] MOCVD Precursor Encyclopedia. Erbium alkylsilylamides: Er[N(SiMe3)2]3. View Source
